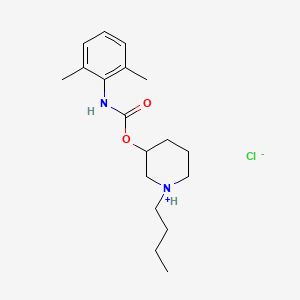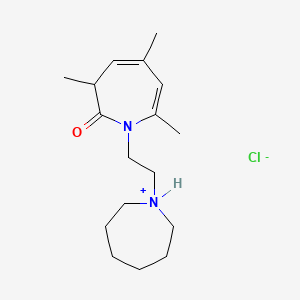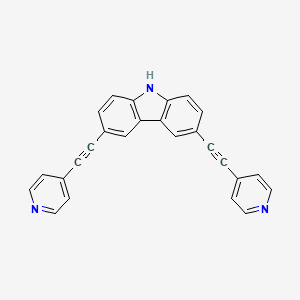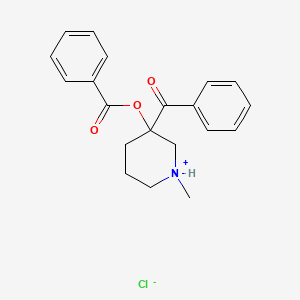
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzoyl and benzoyloxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzoyl chloride, benzoyl peroxide
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted piperidine derivatives.
科学的研究の応用
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: An aromatic heterocycle with a nitrogen atom, used as a precursor in the synthesis of piperidine.
Dihydropyridine: A reduced form of pyridine, often used in the synthesis of piperidine derivatives.
Uniqueness
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzoyl and benzoyloxyl groups contribute to its reactivity and potential therapeutic applications, setting it apart from simpler piperidine derivatives .
特性
CAS番号 |
33426-97-0 |
|---|---|
分子式 |
C20H22ClNO3 |
分子量 |
359.8 g/mol |
IUPAC名 |
(3-benzoyl-1-methylpiperidin-1-ium-3-yl) benzoate;chloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-21-14-8-13-20(15-21,18(22)16-9-4-2-5-10-16)24-19(23)17-11-6-3-7-12-17;/h2-7,9-12H,8,13-15H2,1H3;1H |
InChIキー |
IXUBQARUVFRFLU-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)
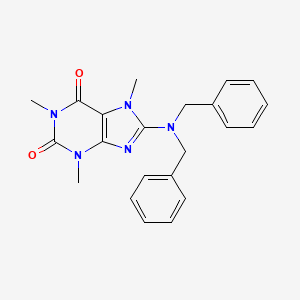
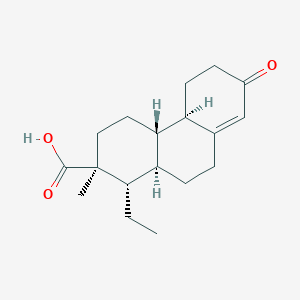
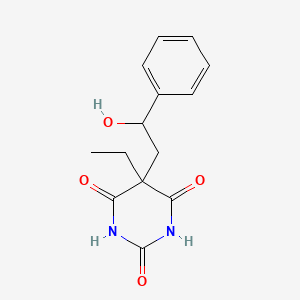
![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)


![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)
